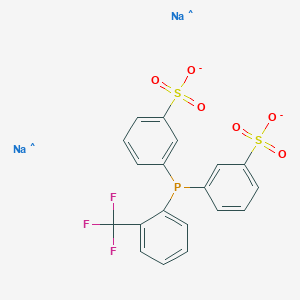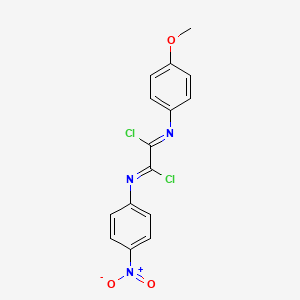![molecular formula C13H17ClN2O B12523377 Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- CAS No. 821776-78-7](/img/structure/B12523377.png)
Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a nitrile group (–CN) attached to a benzene ring, along with a chlorine atom and a substituted amino group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- typically involves the reaction of 2-chlorobenzonitrile with an appropriate amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The starting materials are often sourced from petrochemical derivatives, and the reaction is optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, leading to various biochemical effects. The chlorine atom and the substituted amino group also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: A simpler analog with a chlorine atom and a nitrile group.
4-Chlorobenzonitrile: Another analog with the chlorine atom in a different position.
2,4-Dichlorobenzonitrile: Contains two chlorine atoms and a nitrile group.
Uniqueness
Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- is unique due to the presence of the substituted amino group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
821776-78-7 |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-chloro-4-[2-methoxyethyl(propyl)amino]benzonitrile |
InChI |
InChI=1S/C13H17ClN2O/c1-3-6-16(7-8-17-2)12-5-4-11(10-15)13(14)9-12/h4-5,9H,3,6-8H2,1-2H3 |
InChI Key |
GJTBSBNYWWIVKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)







![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)

![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
